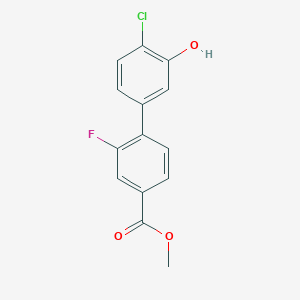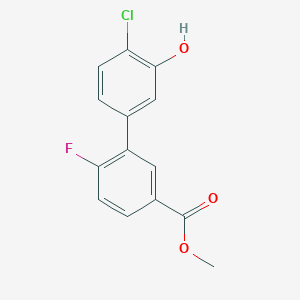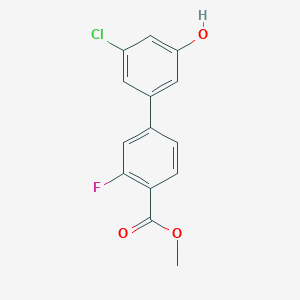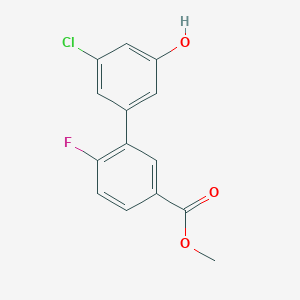
3-Chloro-5-(2-fluoro-5-methoxycarbonylphenyl)phenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-5-(2-fluoro-5-methoxycarbonylphenyl)phenol (95%) is a synthetic compound that has been widely studied for its biochemical and physiological effects. This compound is most commonly used in laboratory experiments, and its applications have been explored in various scientific research settings.
Wissenschaftliche Forschungsanwendungen
3-Chloro-5-(2-fluoro-5-methoxycarbonylphenyl)phenol (95%) has been studied for its potential applications in various scientific research fields. It has been used in the synthesis of drugs and pharmaceuticals, in the study of enzyme inhibition, and as a tool for studying the structure and function of proteins. It has also been used in the study of the structure and function of DNA and RNA. Furthermore, it has been used in the study of cell signaling pathways, and in the development of new drug delivery systems.
Wirkmechanismus
The mechanism of action of 3-Chloro-5-(2-fluoro-5-methoxycarbonylphenyl)phenol (95%) is not completely understood. However, it is believed that the compound acts as an inhibitor of enzymes, which can affect the activity of proteins and other molecules in the cell. It is also thought to interact with DNA and RNA, which could affect the expression of genes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Chloro-5-(2-fluoro-5-methoxycarbonylphenyl)phenol (95%) have been studied in various laboratory experiments. It has been shown to inhibit the activity of enzymes, which can affect the activity of proteins and other molecules in the cell. It has also been shown to interact with DNA and RNA, which can affect the expression of genes. Furthermore, it has been shown to affect cell signaling pathways, which can lead to changes in the behavior of cells.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-Chloro-5-(2-fluoro-5-methoxycarbonylphenyl)phenol (95%) in laboratory experiments include its high purity, its ability to inhibit enzymes, and its ability to interact with DNA and RNA. Its limitations include its potential toxicity and its potential for interactions with other compounds.
Zukünftige Richtungen
The future directions for 3-Chloro-5-(2-fluoro-5-methoxycarbonylphenyl)phenol (95%) include further exploration of its mechanism of action, its potential applications in drug development, and its potential for use in other scientific research fields. Additionally, further research is needed to understand its potential toxic effects and its interactions with other compounds. Furthermore, further research is needed to understand its potential for use in clinical settings. Finally, further research is needed to develop methods for synthesizing the compound with higher purity.
Synthesemethoden
3-Chloro-5-(2-fluoro-5-methoxycarbonylphenyl)phenol (95%) is synthesized by the reaction of 3-chloro-5-(2-fluoro-5-methoxycarbonylphenyl)phenol with sodium hydroxide in aqueous solution. The reaction is conducted in the presence of a catalyst such as palladium, and the resulting product is isolated by filtration and purified by recrystallization. The purity of the final product is typically greater than 95%.
Eigenschaften
IUPAC Name |
methyl 3-(3-chloro-5-hydroxyphenyl)-4-fluorobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFO3/c1-19-14(18)8-2-3-13(16)12(6-8)9-4-10(15)7-11(17)5-9/h2-7,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEEFOUHVNTXIHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)F)C2=CC(=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00686121 |
Source


|
| Record name | Methyl 3'-chloro-6-fluoro-5'-hydroxy[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00686121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-(2-fluoro-5-methoxycarbonylphenyl)phenol | |
CAS RN |
1261972-77-3 |
Source


|
| Record name | Methyl 3'-chloro-6-fluoro-5'-hydroxy[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00686121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


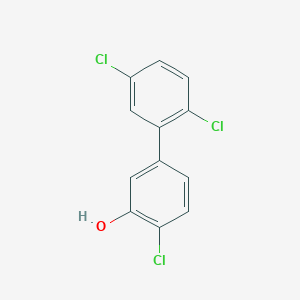
![3-Chloro-5-[4-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6381856.png)
![3-Chloro-5-[3-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6381858.png)
![2-Chloro-5-[4-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6381862.png)
![2-Chloro-4-[3-(N-ethylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6381867.png)
![3-Chloro-5-[3-(N-ethylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6381874.png)
![2-Chloro-4-[4-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6381882.png)
